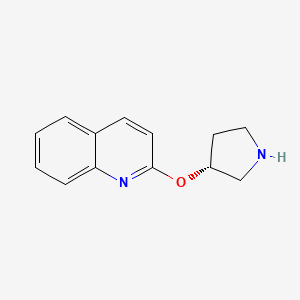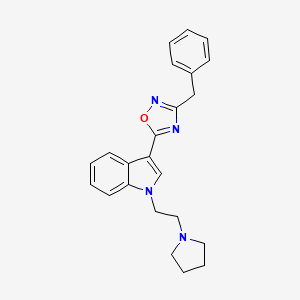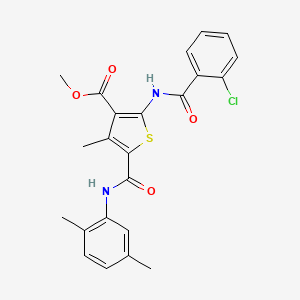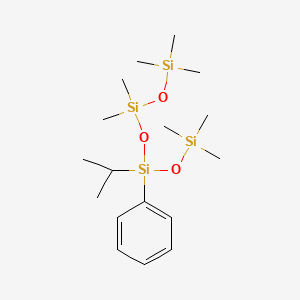
R 2-(Pyrrolidin-3-yloxy)-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R 2-(Pyrrolidin-3-yloxy)-quinoline: is a synthetic organic compound that features a quinoline core structure substituted with a pyrrolidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R 2-(Pyrrolidin-3-yloxy)-quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with a pyrrolidine derivative under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: R 2-(Pyrrolidin-3-yloxy)-quinoline can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: Pd/C under hydrogen gas, LiAlH₄ in dry ether.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or pyrrolidine derivatives.
Substitution: Various substituted quinoline or pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, R 2-(Pyrrolidin-3-yloxy)-quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific biological targets makes it a valuable tool in biochemical assays.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics.
Mechanism of Action
The mechanism of action of R 2-(Pyrrolidin-3-yloxy)-quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the pyrrolidin-3-yloxy group can form hydrogen bonds or hydrophobic interactions with protein targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yloxy)-quinoline: Lacks the R configuration, which may affect its biological activity and binding affinity.
2-(Piperidin-3-yloxy)-quinoline: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its chemical and biological properties.
2-(Morpholin-3-yloxy)-quinoline: Features a morpholine ring, providing different electronic and steric effects compared to the pyrrolidine ring.
Uniqueness
R 2-(Pyrrolidin-3-yloxy)-quinoline is unique due to its specific stereochemistry (R configuration) and the presence of the pyrrolidin-3-yloxy group. This configuration can significantly influence its binding affinity and specificity towards biological targets, making it a distinct compound in its class.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]oxyquinoline |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2/t11-/m1/s1 |
InChI Key |
KVIJZVPGOJPQRR-LLVKDONJSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OC2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)






